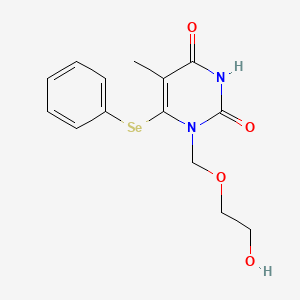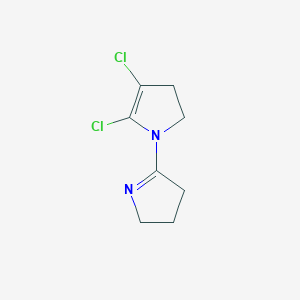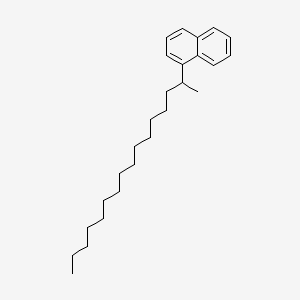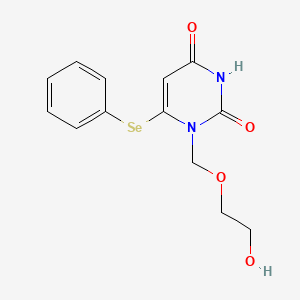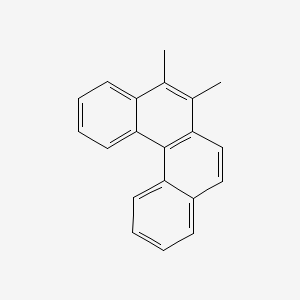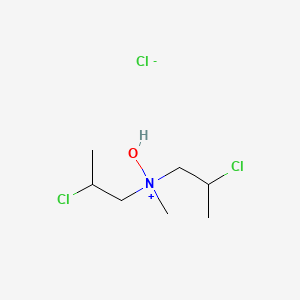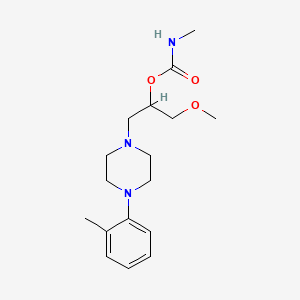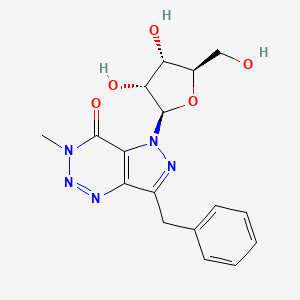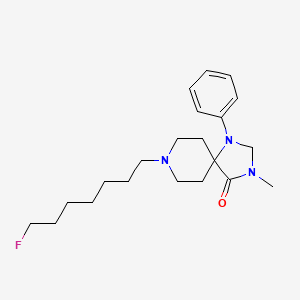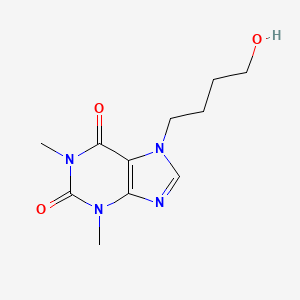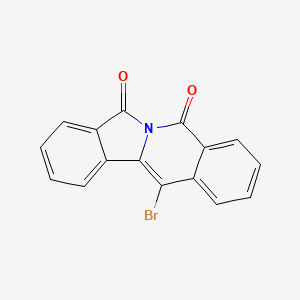
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione is a chemical compound with the molecular formula C16H8BrNO2 and a molecular weight of 326.144 g/mol . It is an achiral molecule, meaning it does not have any stereocenters . This compound is part of the isoindoloisoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be achieved through various synthetic routes. One notable method involves the Wittig intramolecular cyclization . This reaction typically requires the use of phosphorus ylides and involves the formation of a carbon-carbon double bond through the reaction of a phosphonium salt with a carbonyl compound . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as solvents such as tetrahydrofuran and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be compared with other similar compounds in the isoindoloisoquinoline family. Some of these similar compounds include:
Isoindolo(2,1-b)isoquinoline-5,7-dione: This compound lacks the bromine atom present in this compound.
Indolo(2,1-b)isoquinoline derivatives: These compounds have similar core structures but may have different substituents and functional groups.
Properties
CAS No. |
5291-25-8 |
|---|---|
Molecular Formula |
C16H8BrNO2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
12-bromoisoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-9-5-1-3-7-11(9)15(19)18-14(13)10-6-2-4-8-12(10)16(18)20/h1-8H |
InChI Key |
ZNUOZNVJNOCSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C(=O)N3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


